![molecular formula C21H20N4O4S B2984278 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198441-12-0](/img/structure/B2984278.png)
2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . The benzofuran moiety is a key structural component of many biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 218.65 g/mol . It has a boiling point of 339.6°C at 760 mmHg and a melting point of 84°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) focused on the synthesis and pharmacological activity of compounds including 2-azetidinones. They performed synthesis using novel methods involving stirring and sonication, followed by cyclocondensation and addition of triethyl amine. This research highlighted the antidepressant and nootropic activities of these compounds, emphasizing the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).
Synthesis of Pyrimidine and Thiazolopyrimidine Derivatives
Attaby and Eldin (1999) synthesized Pyrimidin-4-one-2-thione and its derivatives, focusing on their biological activity. This study provided insights into the potential applications of these derivatives in pharmaceutical research (Attaby & Eldin, 1999).
Antiviral and Antitumor Activity
Petrie et al. (1985) investigated several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activity. They found that some of these compounds, including guanosine analogues, exhibited significant activity against measles in vitro and moderate antitumor activity against leukemia, highlighting their potential therapeutic applications (Petrie et al., 1985).
Metal Complexes Containing Benzofuran Derivatives
Sousa et al. (2001) characterized metal complexes containing derivatives similar to the chemical compound . Their work provides insights into the potential applications of these compounds in the field of chemistry and material sciences (Sousa et al., 2001).
Anti-inflammatory Evaluation
Boukharsa et al. (2018) synthesized novel derivatives of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one and evaluated their anti-inflammatory activity. This research contributes to understanding the therapeutic potential of these compounds in treating inflammation (Boukharsa et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-21-6-4-19(17-2-1-8-22-11-17)23-25(21)14-15-12-24(13-15)30(27,28)18-3-5-20-16(10-18)7-9-29-20/h1-6,8,10-11,15H,7,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBXADLWAWZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

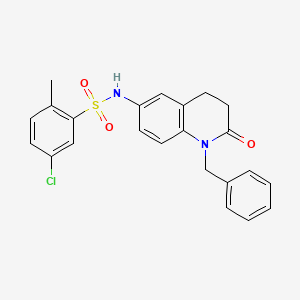

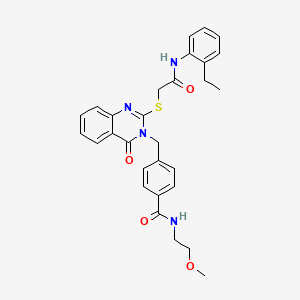
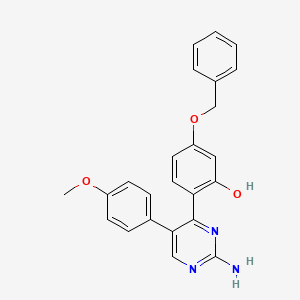
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2984201.png)
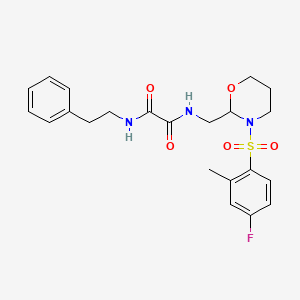
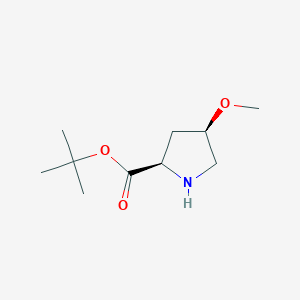
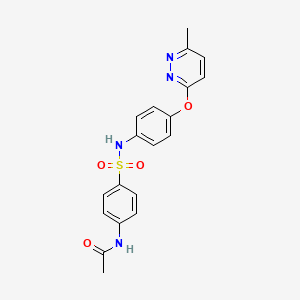
![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
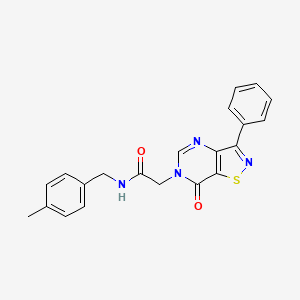
![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2984214.png)
![Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2984215.png)
![3-chloro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2984216.png)